(6-(Methoxycarbonyl)-4-methylpyridin-3-yl)boronic acid
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Overview
Description
(6-(Methoxycarbonyl)-4-methylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Methoxycarbonyl)-4-methylpyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(6-(Methoxycarbonyl)-4-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group reacts with an aryl or vinyl halide to form a new carbon-carbon bond.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typically used.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or boronate esters.
Substitution: Biaryl compounds or other substituted pyridines.
Scientific Research Applications
(6-(Methoxycarbonyl)-4-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and functional properties.
Mechanism of Action
The mechanism of action of (6-(Methoxycarbonyl)-4-methylpyridin-3-yl)boronic acid involves the formation of reversible covalent bonds with nucleophilic biological compounds. The boronic acid group can interact with enzyme residues, nucleic acids, or hydroxyl groups from carbohydrates, forming stable complexes. This interaction can inhibit enzyme activity or alter the function of biological molecules, making the compound useful in various biochemical applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)phenylboronic acid
- 2-Methylimidazolium (4-carboxybenzene)(2-methylimidazolyl)boronate monohydrate
- 4-Carboxyphenylboronic acid
Uniqueness
(6-(Methoxycarbonyl)-4-methylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other boronic acids. The presence of the methoxycarbonyl group enhances its solubility and stability, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H10BNO4 |
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Molecular Weight |
194.98 g/mol |
IUPAC Name |
(6-methoxycarbonyl-4-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO4/c1-5-3-7(8(11)14-2)10-4-6(5)9(12)13/h3-4,12-13H,1-2H3 |
InChI Key |
GQIHPOWGMOAAJD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1C)C(=O)OC)(O)O |
Origin of Product |
United States |
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